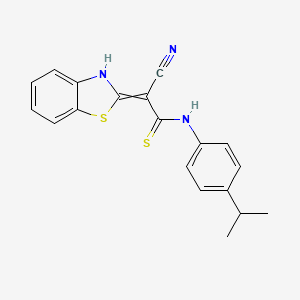

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile

Description

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzothiazole core, a 4-isopropyl-substituted phenylamino group, and a reactive mercapto (-SH) functionality. Its structure combines electron-rich (benzothiazole, isopropylphenyl) and electron-deficient (cyano, mercapto) moieties, enabling diverse chemical interactions.

Properties

Molecular Formula |

C19H17N3S2 |

|---|---|

Molecular Weight |

351.5 g/mol |

IUPAC Name |

2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(4-propan-2-ylphenyl)ethanethioamide |

InChI |

InChI=1S/C19H17N3S2/c1-12(2)13-7-9-14(10-8-13)21-18(23)15(11-20)19-22-16-5-3-4-6-17(16)24-19/h3-10,12,22H,1-2H3,(H,21,23) |

InChI Key |

QKKPNTSETMSYPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

Introduction of Isopropyl-Phenylamino Group: The isopropyl-phenylamino group can be introduced through a nucleophilic substitution reaction using 4-isopropylaniline.

Formation of Mercapto-Acrylonitrile Group: The mercapto-acrylonitrile group can be formed by reacting the intermediate compound with acrylonitrile and a thiol reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.

Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Substitution: The benzothiazole ring and phenylamino group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Primary amines and reduced nitrile derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The isopropyl-phenylamino group may enhance binding affinity and specificity, while the mercapto-acrylonitrile group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Analogs and Their Properties

Key Observations:

Electron-Donating vs. Withdrawing Groups: The 4-isopropyl group in the target compound is electron-donating, reducing electrophilicity compared to halogenated analogs (e.g., 3d with Cl). This may slow nucleophilic addition reactions but improve solubility in non-polar solvents . Halogenated derivatives (e.g., 3d, sc-341444) exhibit stronger electron-withdrawing effects, enhancing reactivity in cross-coupling reactions and charge-transfer applications .

Thiol Functionality :

- The mercapto group enables disulfide bond formation or metal coordination, a feature shared with analogs like sc-341444. This property is critical for applications in catalysis or biomolecular conjugation .

Biological Activity

2-Benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile is a novel compound that has garnered attention due to its potential biological activities. This compound features a unique structure that combines a benzothiazole ring, an isopropyl-substituted phenyl group, and a mercapto-acrylonitrile moiety, which may interact with various biological targets. The compound's molecular formula is with a molecular weight of 351.5 g/mol.

Synthesis

The synthesis of 2-benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile typically involves several steps starting from readily available precursors. The synthetic route often includes the formation of the benzothiazole core, followed by the introduction of the isopropyl and mercapto groups. The detailed synthetic pathway can be outlined as follows:

- Formation of Benzothiazole : Reacting appropriate thiourea derivatives with haloaryl compounds.

- Introduction of Isopropyl Group : Alkylation using isopropyl bromide or similar reagents.

- Mercapto-Acrylonitrile Formation : Condensation reactions leading to the final product.

Biological Activity

Research indicates that 2-benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile exhibits significant biological activities, particularly in anti-cancer and anti-inflammatory domains.

Anticancer Activity

Recent studies have shown that compounds similar to 2-benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile can inhibit cancer cell proliferation effectively. For instance, derivatives of benzothiazole have been reported to significantly reduce the proliferation of various cancer cell lines such as A431, A549, and H1299 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1 | Inhibition of AKT/ERK pathways |

| Compound 4i | HOP-92 | 2 | Induction of apoptosis |

| 2-Benzothiazol... | A549 | 4 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also shows promise in reducing inflammatory markers such as IL-6 and TNF-α, which are critical in various inflammatory diseases. This dual action makes it a potential candidate for combined therapies addressing both cancer and inflammation .

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions between 2-benzothiazol-2-yl-3-(4-isopropyl-phenylamino)-3-mercapto-acrylonitrile and its biological targets. These studies suggest that the compound may bind effectively to specific receptors involved in tumor growth and inflammation, providing insights into its pharmacodynamics.

Case Studies

A notable case study involved testing a series of benzothiazole derivatives in vitro for their anti-cancer properties. The study demonstrated that modifications to the benzothiazole structure could enhance biological activity significantly. The lead compound from this series exhibited potent activity against multiple cancer cell lines, supporting the hypothesis that structural diversity within this class of compounds can yield valuable therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.